molecular formula C12H10Cl2N2O2S B2838366 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol CAS No. 338411-04-4

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol

Cat. No.: B2838366
CAS No.: 338411-04-4
M. Wt: 317.18
InChI Key: RFHDRDCZLCKFFT-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a pyrimidine derivative characterized by a sulfanyl group attached to a 2,4-dichlorobenzyl moiety at position 2, a methoxy group at position 5, and a hydroxyl group at position 4.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHDRDCZLCKFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methoxy-4-pyrimidinol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorobenzyl chloride and 5-methoxy-4-pyrimidinol.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 5-methoxy-4-pyrimidinol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position and methoxy group at the 5-position on the pyrimidine ring are key sites for substitution.

Chlorination of Hydroxyl Group

Reaction with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine) replaces the hydroxyl group with chlorine. This mirrors the synthesis of 2,4-dichloro-5-methoxy pyrimidine from 2,4-dihydroxy-5-methoxy pyrimidine :

Reaction ConditionsProductYield/PuritySource
POCl₃, toluene, 100–160°C, 2–6 h2,4-dichloro-5-methoxy pyrimidine90–96%, 98–99%

Mechanism : POCl₃ acts as both a chlorinating agent and solvent, with the base neutralizing HCl byproducts.

Oxidation of Sulfanyl Group

The sulfanyl (-S-) linker between the pyrimidine and dichlorobenzyl group is susceptible to oxidation:

Formation of Sulfoxide or Sulfone

Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can yield sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. While direct data for this compound is unavailable, analogous pyrimidine sulfanyl compounds show predictable oxidation behavior :

Oxidizing AgentProductConditionsSource
H₂O₂ (30%)Sulfoxide derivative0–25°C, 1–2 h
mCPBASulfone derivativeCH₂Cl₂, 0°C–RT

Application : Sulfone derivatives are often more metabolically stable, enhancing drug candidate profiles .

Functionalization via Coupling Reactions

The electron-deficient pyrimidine ring enables cross-coupling reactions.

Suzuki–Miyaura Coupling

The 4-hydroxy/methoxy group can be halogenated (e.g., to -Br or -I) for palladium-catalyzed coupling with aryl boronic acids. A structurally related pyridazinone derivative underwent coupling to introduce phenyl groups :

SubstrateCatalyst SystemProductYieldSource
4-Bromo derivativePd(PPh₃)₄, Na₂CO₃2-Phenylpyridazin-3-one67%

Demethylation of Methoxy Group

The 5-methoxy group can be demethylated under acidic or basic conditions to regenerate a hydroxyl group. For example, treatment with HBr in acetic acid removes methyl groups from methoxy-pyrimidines :

ConditionsProductNotesSource
48% HBr, AcOH, reflux, 4 h5-Hydroxy-4-pyrimidinol derivativeIncreased polarity

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets involves non-covalent binding. For instance, pyrimidine derivatives inhibit enzymes like UBE2C (ubiquitin-conjugating enzyme) via hydrogen bonding with residues such as Asp108 and Cys102 .

Scientific Research Applications

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve the modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol 2: (2,4-dichlorobenzyl)sulfanyl; 5: methoxy; 4: hydroxyl C₁₂H₁₀Cl₂N₂O₂S ~317.19 (estimated) Hypothesized antimicrobial activity
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol 2: (2,6-dichlorobenzyl)sulfanyl C₁₂H₁₀Cl₂N₂O₂S 317.19 Structural isomer; potential altered steric effects
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine 2: (3,4-dichlorobenzyl)sulfanyl; 4: 4-methoxyphenylsulfanyl C₁₉H₁₆Cl₂N₂O₂S₂ 439.37 Dual sulfanyl groups; enhanced lipophilicity
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile 2: (4-chlorobenzyl)sulfanyl; 6: phenylsulfanyl C₁₇H₁₅ClN₄S₂ 386.91 Nitrile group; potential kinase inhibition
Clofoctol Phenolic core with 2,4-dichlorobenzyl and branched alkyl C₁₉H₂₀Cl₂O₂ 357.27 Anti-infective; bacteriostatic activity

Key Observations:

  • Chlorine Position Impact : The substitution pattern on the benzyl group (2,4- vs. 2,6- vs. 3,4-dichloro) significantly influences steric and electronic properties. For example, the 2,6-dichloro isomer (317.19 Da) may exhibit reduced steric hindrance compared to the 3,4-dichloro variant (439.37 Da), affecting receptor binding .

Key Observations:

  • Reagent Influence : The use of DIEA (N,N-diisopropylethylamine) in compound 9’s synthesis (62.6% yield) highlights the role of base in facilitating nucleophilic substitution .
  • Solvent Systems : Pyridine as a solvent in ’s synthesis likely stabilized intermediates, contributing to the high yield (85%) .

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., hydroxyl or methoxy) exhibit higher aqueous solubility. For instance, 2-[(4-chlorobenzyl)sulfanyl]-5-propyltriazolopyrimidinone (C₁₅H₁₅ClN₄OS) has a solubility of 3.5 µg/mL at pH 7.4, while lipophilic analogs (e.g., C₁₉H₁₆Cl₂N₂O₂S₂) are likely less soluble .
  • Thermal Stability : Melting points for pyrimidine derivatives range widely (e.g., 167.8–169.5°C for compound 7b vs. 394–396 K for ’s compound), correlating with crystallinity and intermolecular interactions .

Biological Activity

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various substituents, including a dichlorobenzyl group and a methoxy group. Its molecular formula is C13H12Cl2N2OSC_{13}H_{12}Cl_2N_2OS with a molecular weight of approximately 347.28 g/mol . The presence of sulfur atoms in its structure suggests potential reactivity that can be exploited for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It potentially binds to enzymes involved in cancer cell proliferation, disrupting their function and leading to reduced cell viability.
  • Modulation of Receptor Activity : The compound may interact with various receptors that are crucial for cellular signaling pathways, thereby influencing cell growth and apoptosis .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that related pyrimidine compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) at nanomolar concentrations .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF750Cell cycle arrest in G2/M phase
Related Compound AHT-2930Microtubule disruption
Related Compound BM2145Apoptosis induction

IC50 values represent the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antiproliferative Activity Study : A study evaluated the effects of several pyrimidine derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound effectively blocked cell cycle progression and induced apoptosis in resistant cancer cells .

    Results Summary :
    • Cell Cycle Analysis : Treated cells showed a significant increase in G2/M phase arrest.
    • Fluorescence Microscopy : Visualization indicated disruption of microtubules upon treatment.
  • Antimicrobial Efficacy Testing : In vitro assays were conducted to assess the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed effective inhibition at low concentrations, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic: What are the optimal synthetic routes for 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol, and how do reaction conditions influence yield?

Answer:
The synthesis involves sequential functionalization of the pyrimidine core. A typical route includes:

Sulfanyl Group Introduction : Reacting 5-methoxy-4-pyrimidinol with 2,4-dichlorobenzyl thiol under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts from incomplete substitution.

Key Variables :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature : Reactions at 60–80°C minimize side reactions (e.g., oxidation of sulfanyl groups) .
  • Catalyst : Use of anhydrous NaH improves deprotonation of the pyrimidinol hydroxyl group .

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